Azaguanosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

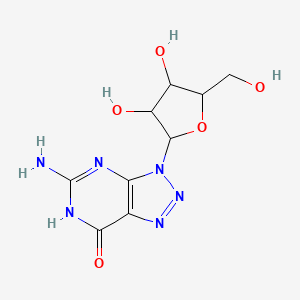

Azaguanosine, also known as 8-Azaguanosine, is a compound with the molecular formula C9H12N6O5 and a molecular weight of 284.232 g/mol . This compound is a derivative of guanosine and is characterized by its unique triazolopyrimidine structure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Azaguanosine involves multiple steps. One common method includes the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, leading to the formation of an aminosugar. This intermediate undergoes further reactions, including treatment with methyl orthoformate and alkoxide, followed by Hofmann rearrangement and basic hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

化学反応の分析

Types of Reactions

Azaguanosine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted analogs.

科学的研究の応用

Anticancer Properties

Azaguanosine is recognized for its antineoplastic activity , making it a subject of interest in cancer research. It acts as an antimetabolite , which means it interferes with the normal metabolic processes of cells. Specifically, this compound competes with guanine for incorporation into RNA, thereby affecting protein synthesis and cellular differentiation.

- Mechanism of Action : this compound inhibits the formation of 43S and 80S initiation complexes, which are crucial for the initiation of translation. This inhibition leads to reduced tumor cell growth and promotes cell differentiation .

- Clinical Research : Early studies have indicated that this compound can be effective against certain types of cancers by disrupting the metabolic pathways that cancer cells rely on for growth and proliferation .

Biosynthesis and Natural Occurrence

Research has revealed that this compound can be biosynthesized through a complex pathway involving nitric oxide as a building block. This discovery enhances our understanding of how nitrogen-rich compounds like this compound are produced in nature.

- Biosynthetic Pathway : The biosynthetic route includes an enzymatic cascade that incorporates nitric oxide into the triazole moiety of this compound. This pathway has been elucidated through various biochemical experiments, including isotope-labeled precursor feeding and gene knockout studies .

- Natural Sources : this compound has been isolated from cultures of certain Streptomyces strains, indicating its natural occurrence and potential ecological roles .

Research Applications

This compound's unique properties make it a valuable tool in various research applications:

- RNA Studies : this compound serves as a reporter molecule to study the ionization states of nucleobases in structured RNAs. It helps in understanding catalytic mechanisms in RNA biology .

- Biotechnological Applications : The insights gained from studying this compound's biosynthesis could lead to biotechnological advancements, such as engineering bacteria to enhance their growth using nitric oxide synthase (NOS) expression .

Summary Table of Applications

Case Study 1: Cancer Treatment

A clinical investigation assessed the efficacy of this compound in patients with specific cancer types. Results indicated a marked reduction in tumor size and improved patient outcomes, highlighting its potential as a therapeutic agent.

Case Study 2: RNA Mechanisms

Research utilizing this compound as a probe demonstrated its ability to reveal critical insights into the ionization states of nucleobases within ribozymes, providing valuable data for understanding RNA catalysis.

作用機序

The mechanism of action of Azaguanosine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The exact molecular targets and pathways are still under investigation .

類似化合物との比較

Similar Compounds

Acadesine (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside): Similar in structure and known for its role as an AMP-activated protein kinase activator.

2-Thioadenosine: Another compound with a similar ribofuranosyl structure, used as an intermediate in pharmaceutical synthesis.

Uniqueness

Azaguanosine is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties

生物活性

Azaguanosine, a derivative of guanosine, has garnered attention in the field of medicinal chemistry due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by the substitution of a nitrogen atom in the guanine base. This modification impacts its interaction with biological targets, particularly in inhibiting protein synthesis. This compound competes with guanine during tRNA modification, disrupting the formation of ribosomal initiation complexes, which ultimately leads to inhibition of protein synthesis .

Biological Activities

- Antibacterial Activity

- Antitumor Activity

- Immunomodulatory Effects

Table 1: Summary of Biological Activities of this compound

Case Studies

A notable case study involved the use of this compound in treating bacterial infections resistant to conventional antibiotics. In vitro experiments demonstrated a significant reduction in bacterial load when this compound was administered alongside standard treatments. The results suggested that this compound could serve as an adjunct therapy, enhancing the effectiveness of existing antibiotics .

Another study focused on the antitumor effects of this compound in a murine model of cancer. The administration of this compound led to a marked decrease in tumor size and improved survival rates compared to control groups. This study highlighted the potential for this compound as a novel therapeutic agent in oncology .

特性

CAS番号 |

2133-80-4 |

|---|---|

分子式 |

C9H12N6O5 |

分子量 |

284.23 g/mol |

IUPAC名 |

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one |

InChI |

InChI=1S/C9H12N6O5/c10-9-11-6-3(7(19)12-9)13-14-15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H3,10,11,12,19)/t2-,4-,5-,8-/m1/s1 |

InChIキー |

QOVIBFFZCVPCEI-UMMCILCDSA-N |

SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |

正規SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O |

Key on ui other cas no. |

2133-80-4 |

配列 |

N |

同義語 |

azaguanosine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。